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Compound of Interest

Compound Name: Allyl fluoride

Cat. No.: B1294484

A Comprehensive Spectroscopic Guide to Allyl Fluoride for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for allyl fluoride
(3-fluoropropene), a valuable reagent and building block in organic synthesis. The document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. All data is presented in a structured format to facilitate easy
reference and comparison, complemented by detailed experimental protocols and a logical
workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules. For allyl fluoride, both *H and 3C NMR provide critical information regarding its
connectivity and the electronic environment of the nuclei.

'H NMR Spectroscopy

The *H NMR spectrum of allyl fluoride is characterized by complex splitting patterns due to
both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: *H NMR Spectroscopic Data for Allyl Fluoride
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] Chemical Shift () o Coupling
Proton Assignment Multiplicity
[ppm] Constants (J) [Hz]
Jgem, Jcis, Jtrans,
H-1a, H-1b (CH2=) 5.25 - 5.45 m
4JHF
Jtrans, Jcis, 3JHH,
H-2 (-CH=) 5.85 - 6.05 ddt
3JHF
H-3a, H-3b (-CH2F) 4,95 -5.15 dt 2JHF, 3JHH

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard
(e.g., TMS). Values can vary slightly based on the solvent and spectrometer frequency.

13C NMR Spectroscopy

The 3C NMR spectrum is simplified by proton decoupling, but the key feature is the large one-
bond carbon-fluorine coupling constant (*JCF).

Table 2: 13C NMR Spectroscopic Data for Allyl Fluoride

C-F Coupling Constant

Carbon Assignment Chemical Shift (8) [ppm] (JCF) [Hz]

C-1 (=CHz) ~120 2JCF = 15-20
C-2 (=CH-) ~132 3)JCF = 5-10
C-3 (-CHzF) ~83 1JCF = 165-175

Note: The large *1JCF coupling is a characteristic feature for carbons directly bonded to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule

through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Allyl Fluoride
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Wavenumber (cm~?) Vibrational Mode Intensity
~3080 =C-H stretch Medium
~2980 -C-H stretch (sp?3) Medium
~1645 C=C stretch Medium
~1420 =CHz2 scissoring Strong
~1030 C-F stretch Strong
~940 =CH2 wag (out-of-plane) Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for identification and structural elucidation. The following data
corresponds to electron ionization (El) mass spectrometry.

Table 4: Major Fragments in the Mass Spectrum of Allyl Fluoride

miz Proposed Fragment Relative Intensity (%)

[CH2=CHCH:zF]* (Molecular

60 jon) 40
59 [M-H]* 20
41 [CsHs]* (Allyl Cation) 100
39 [CsHs]* 65
33 [CHzF]* 15

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of a sample suspected to be allyl fluoride.
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Caption: Logical workflow for the spectroscopic analysis of allyl fluoride.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for allyl fluoride,

which is a volatile liquid (boiling point: -10 °C).

NMR Spectroscopy

e Sample Preparation:
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o Cool a standard 5 mm NMR tube and a vial containing approximately 0.6 mL of deuterated
chloroform (CDCIs) in an ice bath or cryo-cooler.

o Using a pre-cooled syringe, carefully transfer a small amount (1-5 pL) of liquid allyl
fluoride into the cold CDCls.

o Cap the NMR tube securely and gently invert to mix. It is crucial to keep the sample cold
to minimize evaporation.

o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Acquire a standard *H NMR spectrum. Due to the volatility, it is advisable to use a cooled
probe if available and to acquire the spectrum promptly.

o Acquire a proton-decoupled 3C NMR spectrum. A larger number of scans may be
necessary to obtain a good signal-to-noise ratio.

» Data Processing:
o Process the spectra using appropriate software.

o Reference the chemical shifts to the residual solvent peak of CDCls (& 7.26 ppm for 1H,
77.16 ppm for 13C).

o Integrate the peaks in the *H spectrum and measure the coupling constants. For the 13C
spectrum, identify the chemical shifts and measure the C-F coupling constants.

IR Spectroscopy (Gas Phase)

e Sample Preparation:
o Evacuate a gas-phase IR cell connected to a vacuum line.

o Introduce a small partial pressure of allyl fluoride vapor into the IR cell.
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o If necessary, backfill with an inert gas like nitrogen to bring the total pressure to
atmospheric pressure.

o Data Acquisition:
o Place the gas cell in the sample compartment of an FTIR spectrometer.
o Acquire a background spectrum with an empty (or Nz-filled) cell.
o Acquire the sample spectrum.

» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
generate the absorbance or transmittance spectrum.

o Identify and label the major absorption bands.

Mass Spectrometry (Electron lonization)

e Sample Introduction:

o Due to its volatility, allyl fluoride can be introduced into the mass spectrometer via a gas
inlet system or by direct injection of a headspace sample from a sealed vial.

o For a gas inlet, a small amount of the vapor is allowed to leak into the ion source under
high vacuum.

 lonization and Analysis:

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
to induce ionization and fragmentation.

o The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge (m/z) ratio.

o Data Interpretation:

o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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o Identify the molecular ion peak (M*) to confirm the molecular weight.

o Analyze the fragmentation pattern to identify characteristic fragments, such as the loss of
a fluorine atom or the formation of the stable allyl cation.

 To cite this document: BenchChem. [Spectroscopic data for allyl fluoride (NMR, IR, Mass
Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294484#spectroscopic-data-for-allyl-fluoride-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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